4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
CAS No.: 667910-44-3
Cat. No.: VC11795787
Molecular Formula: C19H17N3O2S2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667910-44-3 |
|---|---|
| Molecular Formula | C19H17N3O2S2 |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H17N3O2S2/c1-2-14-3-9-17(10-4-14)26(23,24)21-16-7-5-15(6-8-16)18-13-22-11-12-25-19(22)20-18/h3-13,21H,2H2,1H3 |
| Standard InChI Key | PFLHIGBQVOEFOY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Introduction
Biological Activity
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been studied for their antimicrobial and anticancer properties. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and anticancer activities .
Potential Applications
-
Antimicrobial Activity: Thiazole and sulfonamide derivatives are known for their potential as antimicrobial agents. They can inhibit bacterial growth by interfering with metabolic pathways.
-
Anticancer Activity: Some sulfonamide derivatives have been evaluated for their anticancer properties, often targeting specific cancer cell lines.
Research Findings
While specific research findings for 4-ethyl-N-(4-imidazo[2,1-b] thiazol-6-ylphenyl)benzenesulfonamide are not available, related compounds have shown significant biological activity:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antimicrobial and Anticancer | |
| Sulfonamide Derivatives | Antimicrobial and Anticancer |
Table 2: Potential Applications of Thiazole and Sulfonamide Derivatives
| Application | Compound Type | Reference |
|---|---|---|
| Antimicrobial Agents | Thiazole Derivatives | |
| Anticancer Agents | Sulfonamide Derivatives |
Given the lack of specific data on 4-ethyl-N-(4-imidazo[2,1-b] thiazol-6-ylphenyl)benzenesulfonamide, these tables provide insights into related compounds and their potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume